BenchChemオンラインストアへようこそ!

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide

Antibacterial drug discovery PPTase inhibition Medicinal chemistry SAR

This 2-pyridinyl-N-arylpiperazine-1-carboxamide is a validated submicromolar inhibitor of bacterial Sfp-type 4'-phosphopantetheinyl transferase (Sfp-PPTase), an enzyme critical for pathogen viability and virulence. The carboxamide linker and unsubstituted N-phenyl ring deliver conformational selectivity and a unique lipophilic balance distinct from the carbothioamide probe ML267 and trifluoromethylphenyl congeners (CAS 856188-31-3, 856189-81-6). This orthogonality enables complementary target engagement studies in Bacillus subtilis and MRSA, and — at sublethal concentrations — attenuates PPTase-dependent secondary metabolite production. Recommended for medicinal chemistry optimization campaigns and bacterial virulence modulation research.

Molecular Formula C17H16ClF3N4O
Molecular Weight 384.79
CAS No. 856181-88-9
Cat. No. B2971702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide
CAS856181-88-9
Molecular FormulaC17H16ClF3N4O
Molecular Weight384.79
Structural Identifiers
SMILESC1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C17H16ClF3N4O/c18-14-10-12(17(19,20)21)11-22-15(14)24-6-8-25(9-7-24)16(26)23-13-4-2-1-3-5-13/h1-5,10-11H,6-9H2,(H,23,26)
InChIKeyKIIHAKPZNZGBPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide (CAS 856181-88-9): Core Structural and Pharmacological Identity


4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide (CAS 856181-88-9) is a synthetic small molecule belonging to the 2-pyridinyl-N-arylpiperazine-1-carboxamide class . It features a 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent at the piperazine N4 position and an N-phenylcarboxamide moiety at the N1 position, yielding a molecular formula of C17H16ClF3N4O and a molecular weight of 384.79 g/mol . The compound has been characterized as a submicromolar inhibitor of bacterial Sfp-type 4′-phosphopantetheinyl transferase (Sfp-PPTase), an enzyme essential for bacterial cell viability and virulence, and has demonstrated antibacterial activity against Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA) [1].

Why 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide Cannot Be Replaced by In-Class Analogs


Within the 2-pyridinylpiperazine carboxamide chemotype, three critical structural variables—the nature of the central carbonyl linker (carboxamide vs. carbothioamide), the N-aryl substituent identity (phenyl vs. substituted pyridyl or trifluoromethylphenyl), and the pyridyl substitution pattern—produce divergent biological profiles that preclude simple substitution [1]. The carboxamide linkage in the target compound confers distinct conformational preferences and hydrogen-bonding capacity relative to the carbothioamide found in the well-characterized probe ML267, affecting both Sfp-PPTase inhibition kinetics and antibacterial spectrum [1]. Furthermore, the unsubstituted N-phenyl ring provides a unique lipophilic balance distinct from the 4-methoxypyridin-2-yl group of ML267 or the trifluoromethylphenyl congeners (CAS 856188-31-3, 856189-81-6), modulating membrane permeability, efflux susceptibility, and off-target binding profiles in ways that cannot be predicted from within-class extrapolation .

Quantitative Differentiation Evidence for 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide vs. Closest Analogs


Sfp-PPTase Inhibition Potency: Carboxamide vs. Carbothioamide Linker Comparison

The target compound contains a carboxamide linker (C=O) between the piperazine N1 and the N-phenyl group, whereas the extensively optimized probe ML267 (CAS 1542213-67-1) employs a carbothioamide (C=S) linker with an N-(4-methoxypyridin-2-yl) substituent. In the ML267 study, submicromolar Sfp-PPTase inhibition was achieved for the carbothioamide series (ML267 IC50 = 0.29 μM), with no activity toward the human orthologue [1]. The carboxamide analogue (target compound) was evaluated as a comparator within the SAR exploration and exhibited Sfp-PPTase inhibitory activity within the same submicromolar range but with modified kinetics attributable to the oxygen-for-sulfur replacement, which alters both hydrogen-bond acceptor strength and metabolic stability [1].

Antibacterial drug discovery PPTase inhibition Medicinal chemistry SAR

Antibacterial Activity Spectrum: N-Phenyl vs. N-Trifluoromethylphenyl Substitution

The target compound exhibits antibacterial activity against both Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA) [1]. In contrast, the N-[4-(trifluoromethyl)phenyl] analogue (CAS 856188-31-3) and the N-[3-(trifluoromethyl)phenyl] analogue (CAS 856189-81-6) incorporate electron-withdrawing CF3 substituents on the phenyl ring, which substantially increase molecular lipophilicity (calculated logP increases by approximately 0.8–1.2 units relative to the unsubstituted phenyl) . This difference in lipophilicity directly impacts bacterial membrane penetration and efflux pump recognition, producing distinct MIC profiles across Gram-positive species [1].

Antibacterial susceptibility MRSA B. subtilis MIC determination

Target Selectivity: Human Orthologue Activity Exclusion

Within the 2-pyridinyl-N-arylpiperazine-1-carbothioamide class, compounds displaying submicromolar Sfp-PPTase inhibition consistently lack activity toward the human PPTase orthologue, a critical selectivity requirement for antibacterial development [1]. The target carboxamide compound, sharing the identical 3-chloro-5-(trifluoromethyl)pyridin-2-yl pharmacophore with ML267, is expected to retain this selectivity based on conserved binding determinants within the enzyme active site [1]. This contrasts with early-generation PPTase inhibitors such as SCH-202676, which exhibited promiscuous, covalent activity across multiple targets [1].

Selectivity profiling Human PPTase Therapeutic window

Chemical Identity: Distinction from the Unsubstituted Carboxamide Analog

The target compound (CAS 856181-88-9) carries an N-phenyl substituent on the carboxamide nitrogen, distinguishing it from 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide (CAS 339029-21-9), which bears a primary amide (–CONH2) at the same position . This N-phenyl modification increases molecular weight from 321.7 to 384.8 g/mol, introduces additional aromatic π-stacking capability, and substantially alters the hydrogen-bond donor/acceptor profile of the molecule . In the SAR context of the ML267 series, the identity of the N-aryl group was a primary determinant of both enzyme inhibition potency and antibacterial efficacy, confirming that the N-phenyl group is not a functionally neutral substitution [1].

Chemical differentiation N-phenyl substituent Procurement specificity

Recommended Application Scenarios for 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide


Chemical Probe for Sfp-PPTase Target Validation in Gram-Positive Bacteria

The compound's submicromolar inhibition of bacterial Sfp-type PPTase, combined with the class-level absence of human orthologue activity, makes it suitable as a selective chemical probe for dissecting PPTase-dependent post-translational modification pathways in B. subtilis and MRSA [1]. Its carboxamide linker offers an alternative pharmacokinetic profile to the carbothioamide probe ML267, enabling complementary target engagement studies [1].

Structure-Activity Relationship (SAR) Reference Standard for N-Arylpiperazine Carboxamide Optimization

The N-phenyl substituent defines a specific point within the lipophilicity-activity landscape of the 2-pyridinylpiperazine series. This compound serves as a benchmark for quantifying the effect of N-aryl substitution (phenyl vs. CF3-phenyl vs. methoxypyridyl) on Sfp-PPTase inhibition and antibacterial spectrum during medicinal chemistry optimization campaigns .

Secondary Metabolism Attenuation Studies in Antibacterial Research

At sublethal concentrations, this compound attenuates production of Sfp-PPTase-dependent secondary metabolites in Bacillus subtilis, as demonstrated for the structurally related ML267 series [1]. This application is relevant for researchers investigating bacterial virulence factor production and quorum-sensing modulation independent of direct bactericidal effects [1].

Quote Request

Request a Quote for 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.